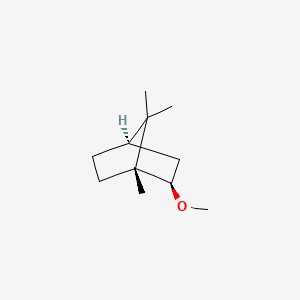
(+/-)-Isobornyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Isobornyl methyl ether is an organic compound belonging to the class of ethers. It is derived from isoborneol, a bicyclic monoterpene, and methanol. This compound is known for its pleasant odor and is used in various applications, including as a fragrance ingredient and in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+/-)-Isobornyl methyl ether can be synthesized through the reaction of isoborneol with methanol in the presence of an acid catalyst. The typical reaction conditions involve heating the mixture to facilitate the etherification process. The reaction can be represented as follows:
Isoborneol+MethanolAcid Catalyst(+/-)-Isobornyl methyl ether+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes where isoborneol and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Isobornyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ether back to isoborneol or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include isoborneol derivatives or carboxylic acids.
Reduction: The primary product is isoborneol.
Substitution: Depending on the substituent introduced, various functionalized ethers can be formed.
Applications De Recherche Scientifique
(+/-)-Isobornyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism by which (+/-)-Isobornyl methyl ether exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoborneol: The precursor to (+/-)-Isobornyl methyl ether, sharing a similar bicyclic structure.
Bornyl acetate: Another ether derived from borneol, used in fragrances and flavorings.
Terpineol: A monoterpene alcohol with similar applications in fragrances and organic synthesis.
Uniqueness
This compound is unique due to its specific structure and properties, which confer distinct reactivity and applications compared to other similar compounds. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its reactivity allows for diverse applications in organic synthesis and research.
Propriétés
Numéro CAS |
5331-32-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(1S,4R)-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3/t8-,9?,11-/m1/s1 |
Clé InChI |
ZRHVOKYSOWTPIG-RFSSFMFUSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC)C)C |
SMILES isomérique |
C[C@]12CC[C@@H](C1(C)C)CC2OC |
SMILES canonique |
CC1(C2CCC1(C(C2)OC)C)C |
Key on ui other cas no. |
5331-32-8 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















